4-AMINO-N-[2-[[(CYANOAMINO)[[3-[3-(1-PIPERIDINYLMETHYL)PHENOXY]PROPYL]IMINO]METHYL]AMINO]ETHYL]BENZA
4-AMINO-N-[2-[[(CYANOAMINO)[[3-[3-(1-PIPERIDINYLMETHYL)PHENOXY]PROPYL]IMINO]METHYL]AMINO]ETHYL]BENZA
Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine. It has a role as a H2-receptor antagonist. It is a member of guanidines, a member of benzamides, a substituted aniline, a nitrile, an aromatic ether and a member of piperidines.
Brand Name:
Vulcanchem
CAS No.:
140873-26-3
VCID:
VC0124730
InChI:
InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32)
SMILES:
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N
Molecular Formula:
C26H35N7O2
Molecular Weight:
477.6 g/mol
4-AMINO-N-[2-[[(CYANOAMINO)[[3-[3-(1-PIPERIDINYLMETHYL)PHENOXY]PROPYL]IMINO]METHYL]AMINO]ETHYL]BENZA
CAS No.: 140873-26-3
Main Products
VCID: VC0124730
Molecular Formula: C26H35N7O2
Molecular Weight: 477.6 g/mol
CAS No. | 140873-26-3 |
---|---|
Product Name | 4-AMINO-N-[2-[[(CYANOAMINO)[[3-[3-(1-PIPERIDINYLMETHYL)PHENOXY]PROPYL]IMINO]METHYL]AMINO]ETHYL]BENZA |
Molecular Formula | C26H35N7O2 |
Molecular Weight | 477.6 g/mol |
IUPAC Name | 4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide |
Standard InChI | InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) |
Standard InChIKey | CICDSYWWNDGAGD-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N |
Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N |
Description | Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine. It has a role as a H2-receptor antagonist. It is a member of guanidines, a member of benzamides, a substituted aniline, a nitrile, an aromatic ether and a member of piperidines. |
Synonyms | 4-AMINO-N-[2-[[(CYANOAMINO)[[3-[3-(1-PIPERIDINYLMETHYL)PHENOXY]PROPYL]IMINO]METHYL]AMINO]ETHYL]BENZAMIDE |
PubChem Compound | 164435 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume